(2E)-hepta-2,6-dienoic acid

Description

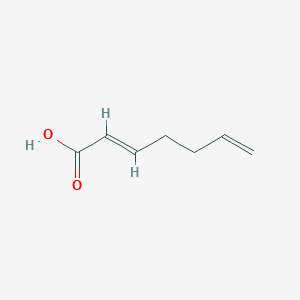

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-hepta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVKNEQDEIZBLC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421035 | |

| Record name | (2E)-hepta-2,6-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38867-17-3 | |

| Record name | (2E)-hepta-2,6-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Heptadienoic acid,predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Chemical Significance of 2e Hepta 2,6 Dienoic Acid Within Conjugated Dienoic Acids

(2E)-Hepta-2,6-dienoic acid belongs to the class of unsaturated carboxylic acids known as dienoic acids, which are characterized by the presence of two carbon-carbon double bonds in their aliphatic chain. atamanchemicals.com Specifically, it is classified as a medium-chain fatty acid due to its seven-carbon backbone. ebi.ac.uk The designation "(2E)" indicates that the double bond between the second and third carbon atoms has a trans (or entgegen) configuration. The second double bond is located between the sixth and seventh carbon atoms. This arrangement of double bonds is non-conjugated, as they are separated by more than one single bond.

The chemical significance of dienoic acids is vast, playing crucial roles in various biological processes and serving as precursors for signaling molecules like prostaglandins (B1171923) and leukotrienes. atamanchemicals.com In the context of organic synthesis, the reactivity of the double bonds and the carboxylic acid group allows for a wide range of chemical transformations. Conjugated dienoic acids, where the double bonds are separated by a single bond, are particularly important synthons. While this compound itself is non-conjugated, its structure is closely related to conjugated systems and it can be a precursor to them. The presence of the terminal double bond offers a site for various chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38867-17-3 epa.gov |

| Molecular Formula | C₇H₁₀O₂ epa.gov |

| Average Mass | 126.155 g/mol epa.gov |

| Monoisotopic Mass | 126.06808 g/mol epa.gov |

| Synonyms | (E)-hepta-2,6-dienoic acid |

This table is interactive. You can sort the data by clicking on the column headers.

Historical Developments in the Chemical Synthesis of 2e Hepta 2,6 Dienoic Acid Analogs

The synthesis of dienoic acids and their derivatives has been an active area of research, with numerous methods developed over the years to control the stereochemistry and position of the double bonds. While a specific historical timeline for the synthesis of (2E)-hepta-2,6-dienoic acid analogs is not extensively documented in a single review, the evolution of synthetic methodologies for unsaturated carboxylic acids provides a broader context.

Early methods often involved elimination reactions or Wittig-type olefination reactions. More recently, transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the stereoselective synthesis of conjugated dienoic esters. pnas.org For instance, palladium-catalyzed reactions have been extensively used to construct diene systems with high levels of stereocontrol. pnas.org The development of iridium catalysts with chiral ligands has also enabled the highly enantioselective hydrogenation of unsaturated carboxylic acids, offering a direct route to chiral carboxylic acids which are valuable in pharmaceuticals and agrochemicals. bohrium.com

Furthermore, methods for the synthesis of substituted hexa-3,5-dienoic acid methyl esters from conjugated dienones have been reported, highlighting the transformations possible within this class of compounds. rsc.org Decarboxylative coupling reactions of dienoic acids have also been explored as a means to form new carbon-carbon bonds, expanding the synthetic utility of these molecules. beilstein-journals.org These advancements in synthetic organic chemistry have provided the tools necessary to access a wide variety of dienoic acid analogs with diverse substitution patterns and stereochemistries.

The Role of 2e Hepta 2,6 Dienoic Acid As a Key Intermediate in Organic Synthesis

(2E)-Hepta-2,6-dienoic acid has proven to be a valuable intermediate in the synthesis of complex natural products and other biologically active molecules. Its bifunctional nature, possessing both a reactive carboxylic acid and a terminal double bond, allows for sequential and selective modifications.

A notable example of its application is in the synthesis of migrastatin-core analogs. nih.gov Migrastatin (B49465) is a natural product that has garnered interest for its potential in cancer treatment. In the synthesis of these analogs, this compound is coupled with an advanced alcohol intermediate. The terminal double bond of the heptadienoic acid moiety then participates in a ring-closing metathesis (RCM) reaction to form the characteristic macrolactone core of migrastatin. nih.gov

Another significant application is in the preparation of bicyclic γ-amino acid derivatives. googleapis.com In one patented synthetic route, this compound is synthesized from 4-pentenal (B109682) and malonic acid. googleapis.com This intermediate is then subjected to a series of reactions, including a [2+2] cycloaddition, to construct the bicyclic framework. These bicyclic amino acids are of interest as they can act as ligands for the α2δ subunit of voltage-dependent calcium channels, a target for the treatment of neuropathic pain. google.com

The use of this compound in these syntheses underscores its importance as a versatile building block, enabling the construction of intricate molecular architectures.

Research Gaps and Future Directions in 2e Hepta 2,6 Dienoic Acid Studies

Classical and Contemporary Approaches to the Synthesis of this compound

The formation of the this compound structure relies on key carbon-carbon bond-forming reactions. These range from traditional condensation reactions to modern metal-catalyzed cross-couplings, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Condensation reactions, particularly the Knoevenagel condensation, represent a direct and classical route to α,β-unsaturated acids. A pertinent example is the reaction between an appropriate aldehyde and malonic acid. psu.edu In the context of this compound, the synthesis can be envisioned starting from 4-pentenal (B109682) and malonic acid.

This type of reaction is typically facilitated by a base, often an amine like pyridine (B92270) or piperidine (B6355638), and involves the condensation of an active methylene (B1212753) compound (malonic acid) with a carbonyl compound (4-pentenal). psu.eduthieme-connect.de The initial adduct undergoes decarboxylation to yield the unsaturated carboxylic acid. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable E-isomer. psu.edu A modified Knoevenagel condensation using piperidinium (B107235) acetate (B1210297) in DMSO or DMF at elevated temperatures has been shown to produce (E)-alk-3-enoic acids with high yield and excellent stereoselectivity (98-99%). psu.edu

A similar strategy, the Doebner modification of the Knoevenagel condensation, uses pyridine as both the solvent and catalyst and is a well-established method for synthesizing α,β-unsaturated acids from aldehydes and malonic acid. Another approach involves a malonic acid condensation with hept-cis-4-enal to produce nona-trans-2,cis-6-dienoic acid, highlighting the utility of this method for creating dienoic acids. researchgate.net

Table 1: Overview of Condensation Reaction for Dienoic Acid Synthesis

| Reactants | Reaction Type | Key Conditions | Product Feature |

|---|---|---|---|

| Aldehyde, Malonic Acid | Knoevenagel/Doebner Condensation | Amine base (e.g., Pyridine, Piperidinium acetate) | Direct formation of α,β-unsaturated acid |

Sigmatropic rearrangements, specifically the Claisen rearrangement, are powerful tools for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids and can be adapted for dienoic acid frameworks. The Ireland-Claisen rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of allylic esters via their silyl (B83357) ketene (B1206846) acetals or enolates, is particularly effective. researchgate.net This method proceeds under mild conditions, which is advantageous for thermally labile or acid-sensitive substrates. researchgate.net

The versatility of this rearrangement is demonstrated in its application to allylic (E)-hexa-3,5-dienoates, which successfully rearrange to yield 2-allyl substituted hexa-2,4-dienoic acids. researchgate.net Furthermore, sequential strategies combining a nih.govthieme-connect.de Wittig rearrangement with a Claisen rearrangement have been developed to provide facile access to (E,E)-4,7-alkadienoic acids. oup.com The stereochemical outcome of the Ireland-Claisen rearrangement can be highly selective; for instance, the rearrangement of (E)-crotyl propanoate can lead to either the erythro or threo acid depending on the solvent system (THF vs. HMPA-THF). researchgate.net A variation, the allene-Claisen rearrangement of anti-allenyl alcohols, has been shown to produce (1E,3Z)-1,3-dienes with high stereoselectivity. thieme-connect.com

Olefination reactions are fundamental to alkene synthesis and are frequently employed for constructing 1,3-diene systems. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methodologies in this class. thieme-connect.de

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. thieme-connect.deencyclopedia.pub For diene synthesis, this can involve reacting an α,β-unsaturated aldehyde with a saturated ylide or an allylic ylide with a saturated aldehyde. researchgate.net The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. thieme-connect.denih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate-stabilized carbanions. wikipedia.org It offers several advantages, including the high nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com Crucially, the HWE reaction generally favors the formation of (E)-alkenes with high stereoselectivity, making it a preferred method for synthesizing trans-olefins. wikipedia.orgalfa-chemistry.com This E-selectivity arises from the thermodynamic control of the reaction pathway. alfa-chemistry.com Vinylogous HWE reagents have also been developed to install a diene unit in a single step from an aldehyde. nd.edu

Table 2: Comparison of Wittig and HWE Reactions for Diene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Variable (Z for non-stabilized ylides, E for stabilized ylides) | Generally high E-selectivity |

| Reactivity | Highly reactive | Carbanion is more nucleophilic and can react with hindered ketones |

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the stereoselective synthesis of functionalized dienes. ntu.edu.sg Reactions such as the Mizoroki-Heck, Suzuki, and Negishi couplings provide powerful means to form C-C bonds with excellent control over geometry.

The Mizoroki-Heck reaction couples organic halides with alkenes. nih.govacs.org It has been utilized in the synthesis of complex dienes and polyenes through oxidative heck vinylation. nih.gov A Pd(0)-catalyzed Mizoroki-Heck reaction has been developed for the highly diastereoselective C–F bond alkenylation of gem-difluoroalkenes to produce monofluorinated 1,3-dienes, demonstrating control over each alkene's geometry. nih.govacs.org

The Negishi coupling , which involves the reaction of an organozinc compound with an organohalide, is highly effective for stereospecific alkenyl-alkenyl coupling. This method has been used to prepare all four stereoisomers of ethyl 2,4-undecadienoate in high yields and excellent diastereoisomeric ratios by coupling alkenylzirconocene chlorides with bromoacrylates. nih.govpnas.org

The Suzuki coupling of vinylboranes with vinyl halides is another cornerstone of diene synthesis. While traditional methods sometimes struggle with stereopurity, the use of specific bases like cesium fluoride (B91410) (CsF) can yield dienoic esters with ≥98% selectivity. pnas.org

These palladium-catalyzed methods offer a high degree of control, with the ability to form specific stereoisomers by carefully selecting the starting materials and reaction conditions. nih.govpnas.orgrsc.org

Stereochemical Control and Regioselectivity in this compound Synthesis

A critical challenge in the synthesis of dienes is the precise control of both regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms). For this compound, achieving the E configuration at the C2-C3 double bond is paramount.

The stereochemical outcome of a diene synthesis is dictated by the chosen methodology and reaction conditions.

In Olefination Reactions: The HWE reaction is renowned for its strong preference for forming (E)-alkenes, making it a highly suitable method for obtaining the (2E) configuration. alfa-chemistry.comorganic-chemistry.org The stereoselectivity can be further enhanced by modifying the phosphonate (B1237965) reagent or reaction conditions, such as in the Masamune-Roush or Paterson conditions. alfa-chemistry.com In contrast, the Wittig reaction's stereoselectivity is tunable: unstabilized ylides under salt-free conditions lead to (Z)-alkenes, whereas stabilized ylides or reactions under equilibrating conditions (Schlosser modification) produce (E)-alkenes. thieme-connect.deresearchgate.net For constructing conjugated dienes, reacting a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde is often preferred to preserve the stereochemistry of the existing double bond and control the new one. researchgate.net

In Metal-Catalyzed Reactions: Stereocontrol in palladium-catalyzed reactions is often dictated by the choice of ligand. For example, in a dienylation reaction with sulfolene, a Pd/dppbz catalyst produced the E-isomer with >30:1 selectivity, while a Pd/Xantphos catalyst gave the Z-isomer with >30:1 selectivity, demonstrating a ligand-driven inversion of stereochemistry. nih.gov Similarly, in manganese-catalyzed C-H activation, a final elimination-isomerization step affords the conjugated diene with high stereoselectivity, favoring the (E,E)-isomer. acs.org Negishi and Suzuki couplings are inherently stereoretentive, meaning the geometry of the starting vinyl metal species and vinyl halide is preserved in the final diene product, offering a reliable path to specific isomers. nih.govpnas.org

Table 3: Methods for Controlling E/Z Isomerism in Diene Synthesis

| Method | Controlling Factor | Typical Outcome |

|---|---|---|

| Horner-Wadsworth-Emmons | Thermodynamic control, phosphonate structure | High E-selectivity |

| Wittig Reaction | Ylide stability (stabilized vs. non-stabilized) | E- or Z-selectivity |

| Palladium-Catalyzed Coupling | Ligand choice (e.g., dppbz vs. Xantphos) | Divergent E/Z selectivity |

Enantioselective Synthesis of Chiral this compound Analogs

The generation of chiral analogs of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. researchgate.net Asymmetric synthesis provides the tools to create specific stereoisomers, which is crucial as different enantiomers of a molecule can have vastly different biological activities. researchgate.net Key strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.net

A notable example is the asymmetric synthesis of (R)-3-isopropenyl-6-heptenoic acid, a chiral analog. cdnsciencepub.com This synthesis was achieved through an asymmetric 1,4-addition of isopropenylmagnesium bromide to an amide derived from (E)-2,6-heptadienoic acid and the chiral auxiliary l-ephedrine. cdnsciencepub.com Subsequent basic hydrolysis of the resulting amide yielded the chiral carboxylic acid with an 86% enantiomeric excess (ee). cdnsciencepub.com

More broadly, the enantioselective synthesis of chiral carboxylic acids is an active research area. bohrium.com Transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a direct and widely used method. bohrium.comacs.org While ruthenium and rhodium catalysts have been traditionally used, iridium catalysts, particularly those with chiral spiro-P,N-ligands, have shown excellent enantioselectivity for a broad range of substrates under mild conditions. bohrium.com Other transition metals, such as cobalt, have also been employed in the form of bis(phosphine) cobalt(0) precatalysts to hydrogenate various unsaturated acids with high yields and enantioselectivities. acs.org

Copper hydride (CuH) catalysis offers another pathway for producing chiral derivatives. organic-chemistry.org A direct enantioselective CuH-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids has been developed, which can then be converted to the desired chiral acids or other derivatives. organic-chemistry.org Furthermore, organocatalysis, using species like chiral N-heterocyclic carbenes (NHCs), has been applied to the enantioselective α-oxidative coupling of enals with carboxylic acids, yielding α-acyloxyl-β,γ-unsaturated esters with high regio- and enantioselectivities. researchgate.net

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Carboxylic Acid Derivatives

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium-spiro-P,N-ligand | α,β-Unsaturated carboxylic acids | Chiral carboxylic acids | Excellent | bohrium.com |

| Bis(phosphine) cobalt(0) | α,β-Unsaturated carboxylic acids | Chiral carboxylic acids | High | acs.org |

| Copper Hydride (CuH) with chiral ligand | α,β-Unsaturated carboxylic acids | β-Chiral amides | High | organic-chemistry.org |

| Chiral N-Heterocyclic Carbene (NHC) | Enals and carboxylic acids | α-Acyloxyl-β,γ-unsaturated esters | High | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally sustainable and economically viable processes. mdpi.comresearchgate.net This involves strategies such as using renewable feedstocks, employing eco-friendly solvents, developing catalytic reactions to improve atom economy, and minimizing energy consumption. mdpi.comresearchgate.netrsc.org

A key principle of green chemistry is the use of safer solvents. mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com For instance, an environmentally benign Suzuki–Miyaura cross-coupling reaction, a method used for creating C-C bonds in molecules like dienes, has been developed using a palladium catalyst immobilized in a silica-supported ionic liquid, with water as the solvent. mdpi.com This approach not only reduces reliance on volatile organic solvents but also allows for easier catalyst recovery and reuse. mdpi.commdpi.com

Catalysis is central to green chemistry as it allows for reactions with higher selectivity and atom economy, reducing waste. researchgate.net The development of catalysts that can operate under mild conditions contributes to energy efficiency and sustainability. manchester.ac.uk For example, the selective hydrogenation of unsaturated acids can be achieved under mild conditions, which is economically and environmentally preferable. manchester.ac.uk The use of recyclable, heterogeneous catalysts, such as those supported on silica (B1680970) or other materials, further enhances the green credentials of a synthetic process. researchgate.netmdpi.com

The choice of starting materials is also critical. Utilizing renewable feedstocks, such as those derived from biomass, is a cornerstone of sustainable chemistry. researchgate.netrsc.org While specific applications to this compound are still emerging, research into the conversion of natural carboxylic acids and other bio-based molecules into valuable chemicals is a promising direction. rsc.org For example, methods for the decarboxylation of itaconic acid, which can be derived from the fermentation of citric acid, to produce methacrylic acid highlight a potential pathway from renewable resources to unsaturated acids. rsc.org

Table 2: Comparison of Conventional vs. Green Chemistry Approaches in Unsaturated Acid Synthesis

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile, hazardous organic solvents. | Prioritizes water, supercritical fluids, or solvent-free conditions. mdpi.comresearchgate.net |

| Catalysts | May use stoichiometric reagents, leading to significant waste. | Employs highly efficient, selective, and recyclable catalysts (e.g., transition metals, enzymes). researchgate.net |

| Feedstocks | Typically reliant on petrochemical-based starting materials. | Focuses on renewable resources like biomass and natural acids. researchgate.netrsc.org |

| Energy | Often requires high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. manchester.ac.uk |

| Byproducts | Can generate significant amounts of hazardous waste. | Designed to maximize atom economy and minimize byproduct formation. mdpi.com |

Process Development and Scale-Up Considerations for Efficient Production

The efficient production of this compound, particularly for applications such as the synthesis of migrastatin (B49465) analogs, necessitates robust and scalable synthetic methods. nih.govmdpi.com Process development focuses on transitioning a laboratory-scale synthesis to an industrial process that is cost-effective, safe, and high-yielding.

A documented laboratory synthesis for this compound involves the Knoevenagel-Doebner condensation. googleapis.comgoogle.com In this method, 4-pentenal is reacted with malonic acid in pyridine with a piperidine catalyst. googleapis.comgoogle.com The mixture is heated, and after an acidic workup, the product is extracted. googleapis.comgoogle.com

Table 3: Synthesis of this compound via Knoevenagel-Doebner Condensation googleapis.comgoogle.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions |

|---|

When scaling up the production of unsaturated carboxylic acids, several challenges must be addressed. A common industrial route involves the vapor-phase catalytic oxidation of corresponding alkenes or aldehydes. googleapis.com However, this process often results in various impurities, including other aldehydes (like formaldehyde (B43269) and acrolein) and acids (such as formic and acetic acid), which can be difficult to separate. googleapis.com For example, impurities like furfural (B47365) and benzaldehyde (B42025) have boiling points close to that of acrylic acid, making purification by distillation challenging. googleapis.com Therefore, developing effective purification strategies, such as treatment with mercapto-containing compounds in the presence of an acid catalyst to remove aldehyde impurities, is a critical aspect of process development. googleapis.com

Natural Occurrence and Biosynthetic Origins of Dienoic Acids

The natural world is a rich source of diverse fatty acid structures, including dienoic acids, which play various roles in the life of organisms. Their biosynthesis is often linked to complex metabolic pathways that generate a wide array of secondary metabolites.

Identification in Microbial Secondary Metabolism

While direct evidence for the biosynthesis of this compound in microbial secondary metabolism is not extensively documented, the degradation of a structurally related compound, 2,6-dimethyl-5-methylene-hept-(2E)-enoic acid, has been observed in the bacterium Pseudomonas fluorescens. This process is suggestive of a catabolic pathway resembling beta-oxidation, a fundamental process in fatty acid metabolism. nih.gov The study of such degradative pathways can provide insights into the potential for microbial systems to also synthesize or modify similar dienoic acid structures. The vast diversity of microbial secondary metabolism suggests that various dienoic acids could be produced by a range of microorganisms.

Involvement in Fungal Phytotoxin Pathways, e.g., Pyrenophoric Acid Analogs

Fungi are prolific producers of secondary metabolites, many of which exhibit potent biological activities, including phytotoxicity. nih.gov A notable example of a dienoic acid involved in fungal phytotoxin pathways is pyrenophoric acid, a sesquiterpenoid penta-2,4-dienoic acid produced by the fungus Pyrenophora semeniperda. This compound and its analogs are part of a larger family of fungal metabolites that can cause disease symptoms in plants. nih.gov The biosynthetic machinery responsible for producing pyrenophoric acid and other dienoic phytotoxins involves a series of enzymatic reactions that create the characteristic diene system. Although not a direct analog, the study of pyrenophoric acid biosynthesis provides a model for how complex dienoic acids can be assembled in fungal systems.

Potential for Occurrence in Plant Secondary Metabolism

Plants are known to synthesize a wide variety of unsaturated fatty acids, with the C18 species oleic, linoleic, and α-linolenic acids being the most common. frontiersin.org The biosynthesis of these fatty acids is a well-established process involving a series of desaturase enzymes. frontiersin.orgaocs.org While the occurrence of this compound in plant secondary metabolism is not well-documented, the enzymatic machinery for creating double bonds in fatty acid chains is present. It is conceivable that through variations in substrate specificity or the action of specialized enzymes, shorter-chain dienoic acids like this compound could be produced. Further investigation into the metabolomes of a wider range of plant species may reveal the presence of this and other novel fatty acids.

Enzymatic Catalysis in Dienoic Acid Metabolism

The metabolism of dienoic acids is governed by a variety of enzymes that catalyze their interconversions, conjugation, and breakdown. These enzymatic activities are crucial for the biological roles of these molecules.

Oxidoreductases and Hydrolases in Dienoic Acid Interconversions

Oxidoreductases and hydrolases are key enzyme classes in the metabolism of fatty acids, including dienoic acids. Oxidoreductases are involved in the introduction of double bonds and other oxidative modifications, while hydrolases are responsible for the cleavage of ester and amide bonds. For instance, the hydrolysis of 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid is catalyzed by a specific hydrolase in the microbial degradation of carbazole. researchgate.net While this is a different dienoic acid, it demonstrates the principle of enzymatic hydrolysis in the breakdown of such molecules. In the context of this compound, oxidoreductases could be involved in its biosynthesis from a saturated or monounsaturated precursor, and hydrolases could play a role in its release from glycerolipids or other esters.

Decarboxylase and Carboxylase Enzymes in Dienoic Acid Modification

The modification of dienoic acids through the actions of decarboxylase and carboxylase enzymes is a critical aspect of their biosynthesis and biotransformation. These enzymes catalyze the removal or addition of a carboxyl group, respectively, influencing the structure and function of the resulting molecules.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a thermodynamically favorable reaction. nih.gov In the context of fatty acids, this process can lead to the formation of hydrocarbons. For instance, a photodecarboxylase from the alga Chlorella variabilis (CvFAP) has been shown to catalyze the light-driven decarboxylation of fatty acids to produce alkanes. nih.gov While its natural substrate scope is typically mono-fatty acids, studies have demonstrated its capability to convert long-chain dicarboxylic acids into alkanes, proceeding through a mono-fatty acid intermediate. nih.gov This represents a significant pathway for the modification of dicarboxylic acid precursors, which could include dienoic structures.

Another important class of enzymes is the cytochrome P450 family. The enzyme OleTJE, a P450 from Jeotgalicoccus species, catalyzes the oxidative decarboxylation of free fatty acids to form terminal olefins (1-alkenes). researchgate.netresearchgate.net This process is significant as it provides a direct enzymatic route to produce these valuable chemicals. The catalytic mechanism of these P450 enzymes has been a subject of extensive research, with directed evolution and protein engineering being employed to alter substrate selectivity and enhance catalytic properties. researchgate.net

Carboxylase enzymes, conversely, catalyze the addition of a carboxyl group. In microbial metabolism, these enzymes are crucial for the anaerobic degradation of various compounds. mdpi.com They can catalyze the regioselective carboxylation of phenolic compounds, a reaction that is the reverse of the more thermodynamically favored decarboxylation. mdpi.com The family of acetyl-CoA carboxylases (ACCs) represents a key group of carboxylating enzymes in fatty acid biosynthesis. nih.gov ACCs catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for the fatty acid synthase (FASN) system to synthesize long-chain fatty acids. nih.govnih.gov The activity of ACCs is tightly regulated through both allosteric modulation and hormonal control, indicating their central role in lipid metabolism. youtube.com

Table 1: Examples of Decarboxylase and Carboxylase Enzymes in Fatty Acid Modification

| Enzyme Class | Specific Enzyme Example | Source Organism | Reaction Catalyzed | Relevance to Dienoic Acids |

|---|---|---|---|---|

| Photodecarboxylase | CvFAP | Chlorella variabilis | Light-driven decarboxylation of fatty acids to alkanes nih.gov | Potential for modification of dienoic dicarboxylic acid precursors. |

| Cytochrome P450 Decarboxylase | OleTJE | Jeotgalicoccus sp. | Oxidative decarboxylation of fatty acids to terminal olefins researchgate.net | A potential pathway for converting dienoic acids into diene hydrocarbons. |

Genetic and Proteomic Studies of Dienoic Acid Biosynthetic Enzymes

Advances in genetic and proteomic techniques have provided unprecedented insights into the biosynthetic pathways of fatty acids, including dienoic acids. These studies help to identify the genes encoding key enzymes and understand how their expression is regulated.

Transcriptome analysis has been a powerful tool for identifying genes involved in lipid biosynthesis. For example, in developing walnut kernels, transcriptome sequencing at different developmental stages has revealed the expression profiles of key genes related to fatty acid biosynthesis, elongation, and desaturation. mdpi.com Such studies identify differentially expressed genes (DEGs) that are up- or down-regulated during periods of active oil accumulation, pointing to their critical roles in the process. mdpi.com

Quantitative proteomic studies offer a complementary approach by analyzing the actual protein levels in the cell. A study on transgenic soybeans with low linolenic acid content used tandem mass tag (TMT) based mass spectrometry to compare protein profiles with control lines. usda.gov This analysis revealed changes in the abundance of several key enzymes in fatty acid metabolism, including those involved in the initiation, elongation, and desaturation of fatty acids, as well as those in the β-oxidation pathway. usda.gov Such data provides a direct link between genetic modifications and their functional consequences at the protein level.

Genetic engineering has also been employed to manipulate fatty acid profiles in various organisms. In diatoms, for example, the heterologous expression of genes from other organisms, such as elongases and desaturases, has been used to reconstitute and enhance the production of polyunsaturated fatty acids (PUFAs). mdpi.com Overexpression of endogenous genes, like those for diacylglycerol acyltransferase which is involved in triacylglycerol (TAG) assembly, has also led to increased PUFA content. mdpi.com

Studies on the genetic variability of key biosynthetic genes in human populations have also been conducted. Research into the genes for fatty acid synthase (FASN), as well as the transcription factors that regulate it like ChREBP and SREBP-1, has explored links between genetic polymorphisms and metabolic conditions. nih.gov Fatty acid synthase itself is a large, multi-functional enzyme that catalyzes most of the steps in the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA. youtube.com

Table 2: Key Genes and Proteins in Fatty Acid Biosynthesis

| Gene/Protein | Function | Organism Studied | Method of Study | Key Finding |

|---|---|---|---|---|

| GmFAD3 | Fatty acid desaturase | Soybean (Glycine max) | Proteomics (TMT-MS) usda.gov | Silencing this gene alters the levels of multiple enzymes in the fatty acid metabolic pathway. |

| FASN, MLXIPL, SREBF1 | Fatty acid synthase and its transcriptional regulators | Humans | Genetic Association Study nih.gov | Investigated the link between genetic variations in these genes and breast cancer risk and BMI. |

| DGAT, PDAT | Diacylglycerol acyltransferase, Phospholipid:diacylglycerol acyltransferase | Walnut (Juglans regia) | Transcriptome Analysis mdpi.com | Identified as essential enzymes for TAG biosynthesis with varying expression levels during kernel development. |

Structural Modification and Functionalization of this compound

The inherent functionalities of this compound, namely the carboxyl group and the terminal and internal double bonds, are key to its role as a synthetic building block. These sites allow for a variety of chemical transformations, including esterification, amidation, and the introduction of new functional groups.

The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives. Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For instance, its methyl ester has been utilized in various synthetic applications.

Amide derivatives are also accessible. For example, the synthesis of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives involves the reaction of the corresponding acid chloride with various aromatic and aliphatic amines. nih.gov Similarly, isobutylamides of related phenyl-substituted heptadienoic and heptatrienoic acids have been synthesized and studied for their insecticidal properties. researchgate.net A general approach to amide formation involves converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine. escholarship.org

Table 1: Examples of Ester and Amide Synthesis Conditions

| Derivative Type | Reagents & Conditions | Reference |

| Amides | Acyl chloride, various aromatic and aliphatic amines | nih.gov |

| Amides | Acyl chlorides (from oxalyl chloride and DMF), amine, Et3N, CH2Cl2 | escholarship.org |

The introduction of halogen and hydroxyl groups onto the this compound backbone opens up further avenues for synthetic elaboration. Halogenation can provide a handle for subsequent cross-coupling reactions. While specific examples for direct halogenation of this compound are not prevalent in the provided results, the general principle of halogenating unsaturated systems is a well-established strategy in organic synthesis.

Hydroxylation, the introduction of an -OH group, can be achieved through various methods. For example, the synthesis of (2E,4Z)-7-hydroxyhepta-2,4-dienoic acid highlights the possibility of incorporating hydroxyl groups into related structures. Epoxidation of the double bonds, followed by ring-opening, is a common strategy to introduce hydroxyl functionalities. For instance, 6,7-epoxy analogues of (Z/E)-3,7-dimethyl-2,6-octadienamide have been prepared by the oxidation of the corresponding diene with peroxyacetic acid. nih.gov The synthesis of 2-hydroxy-6-oxohexa-2,4-dienoic acid also points to the feasibility of hydroxylation in dienoic acid systems. solubilityofthings.com

The carbon skeleton of heptadienoic acid can be modified by the introduction of alkyl and aryl substituents. Alkylation can occur at various positions, depending on the reaction conditions and the specific derivative used. For example, the synthesis of (2E)-4-ethylhepta-2,6-dienoic acid demonstrates the introduction of an ethyl group at the C4 position. google.com The selective γ-alkylation of dienolate anions derived from α,β-unsaturated acids is a known method for introducing alkyl groups at the γ-position. acs.org

Aryl groups can also be incorporated into the structure. The synthesis of 7-phenylhepta-2,4-dienoic acid and 7-phenylhepta-2,4,6-trienoic acid showcases the addition of a phenyl group at the terminus of the carbon chain. researchgate.net Palladium-catalyzed arylation reactions are a powerful tool for this purpose, although their application to 2,6-disubstituted aryl halides can be challenging. dicp.ac.cn

Table 2: Examples of Alkyl and Aryl Substituted Derivatives

| Derivative | Substituent | Position | Reference |

| (2E)-4-Ethylhepta-2,6-dienoic acid | Ethyl | C4 | google.com |

| 7-Phenylhepta-2,4-dienoic acid | Phenyl | C7 | researchgate.net |

| (E)-3-methyl-hepta-2,6-dienoic acid | Methyl | C3 | molaid.com |

This compound as a Precursor to Complex Molecular Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of intricate molecular architectures, including bicyclic systems and macrocycles.

This compound is a key precursor in the synthesis of bicyclic γ-amino acid derivatives. google.com These compounds are of interest due to their potential as α2δ ligands. googleapis.com The synthesis involves a multi-step process that can be initiated from this compound. One patented method describes the production of a bicyclic γ-amino acid derivative using inexpensive starting materials and avoiding hazardous reagents. google.com The process can involve the formation of an intermediate bicyclo[3.2.0]hept-3-en-6-ylideneacetate from this compound. googleapis.com

This compound plays a crucial role in the synthesis of migrastatin-core analogs, which are investigated for their potential to inhibit tumor cell migration. nih.govopenrepository.com The synthesis often involves an acylation reaction where this compound is coupled with a complex alcohol intermediate. nih.govopenrepository.com A key step in the subsequent formation of the macrocyclic core of these analogs is ring-closing metathesis (RCM). nih.govopenrepository.com RCM is a powerful reaction that forms a carbon-carbon double bond to close a ring, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst. nih.govnih.gov

In the synthesis of certain migrastatin analogs, the acylated product derived from this compound undergoes RCM to form the characteristic macrocyclic structure. nih.gov However, the success of the RCM reaction can be sensitive to the substrate structure. In some cases, the presence of the unsaturated ester from this compound has been reported to inhibit the RCM reaction, necessitating alternative strategies. openrepository.com

Research into Structure-Property Relationships of this compound Derivatives in Material Science

The unique structural characteristics of this compound, featuring a conjugated double bond system and a terminal double bond, make it an intriguing building block for novel materials. While direct studies on polymers derived exclusively from this compound are limited in publicly available literature, research on analogous long-chain dienoic acids provides a strong framework for understanding the potential structure-property relationships. The incorporation of diene functionalities into polymer backbones, particularly within macrocycles, is a key strategy for developing advanced materials with tailored properties.

Research into macrocyclic compounds derived from various α,ω-alka-nZ,(n+4)Z-dienedioic acids demonstrates that the structure of the dienoic acid monomer is critical in determining the physicochemical and biological properties of the resulting macromolecule. For instance, the synthesis of aromatic polyether macrodiolides containing a cis,cis-1,5-diene moiety has yielded compounds with significant cytotoxic activity against several tumor cell lines. It was discovered that these macrodiolides can induce mitochondrial apoptosis and block the cell cycle at the G1/S checkpoint. acs.org The length of the dienoic acid chain and the nature of the aromatic diols used in the cyclocondensation directly influence the size and conformation of the macrocycle, which in turn affects its biological efficacy and selectivity. acs.orgresearchgate.net

These findings suggest that derivatives of this compound, when incorporated into similar macrocyclic structures, could also yield materials with potent biological activities. The non-conjugated terminal double bond in this compound offers a site for further modification or polymerization, potentially leading to cross-linked materials or polymers with pendant functional groups, thereby expanding their utility in material science. The relationship between the structural features of these dienoic acid-based macrocycles and their cytotoxic effects is a promising area for the development of new therapeutic agents. acs.org

The table below summarizes the cytotoxic properties of macrodiolides synthesized from various dienoic acids, illustrating the structure-activity relationship.

Computational Design and Synthesis of Novel this compound-based Ligands and Probes

Computational chemistry has become an indispensable tool in the rational design of novel molecules with specific functions, including ligands for biological targets and functional materials. nih.gov While specific de novo computational design studies starting from the this compound scaffold are not prevalent, the principles can be effectively illustrated by examining structurally related compounds that have been the subject of theoretical investigation.

A notable example comes from the field of dye-sensitized solar cells (DSSCs), where organic dyes with extended π-conjugation act as light-harvesting components. semanticscholar.org One such dye, designated NKX-2586, is a derivative of a heptatrienoic acid, 2-Cyano-7-(1,1,6,6-tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracen-9-yl)-hepta-2,4,6-trienoic acid. semanticscholar.org The conjugated hepta-2,4,6-trienoic acid backbone is crucial for its function. Computational methods, such as Density Functional Theory (DFT), are employed to predict the electronic and optical properties of these dyes. researchgate.net These calculations help in understanding how structural modifications influence key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the absorption spectrum, all of which are critical for the efficiency of a DSSC. semanticscholar.orgresearchgate.net The design process involves optimizing the molecular geometry to ensure efficient electron injection from the dye into the semiconductor's conduction band upon photoexcitation. semanticscholar.org

The synthesis of these computationally vetted ligands is a critical step to validate the theoretical predictions. For dyes like NKX-2586, multi-step organic synthesis is required to construct the complex donor-π-bridge-acceptor structure. The heptatrienoic acid chain is typically formed through condensation reactions. semanticscholar.org

This approach of computational design followed by targeted synthesis could be readily applied to the this compound scaffold. By adding suitable electron-donating and withdrawing groups, novel ligands and probes could be designed. For example, functionalizing the carboxylic acid end and the terminal vinyl group could lead to new probes for biological imaging or ligands for catalysis. The study of natural product alkylamides with dienoic acid structures, such as dodeca-2E,4E-dienoic acid isobutylamide which shows affinity for cannabinoid receptors, provides a basis for designing this compound-based amides as potential biological probes. nih.gov

The table below presents key data for computationally studied dye-sensitizers with structural similarity to this compound derivatives, highlighting the properties relevant to their application in solar cells.

Theoretical and Computational Chemistry of 2e Hepta 2,6 Dienoic Acid Systems

Quantum Chemical Investigations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules like (2E)-hepta-2,6-dienoic acid. These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), allow for the detailed investigation of electronic properties that govern the molecule's reactivity and interactions.

A key aspect of these investigations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psu.edumasterorganicchemistry.com The energy and spatial distribution of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For dienoic acids, the HOMO is typically associated with the π-system of the conjugated double bonds, making it the primary site for electrophilic attack. Conversely, the LUMO is the orbital that will accept electrons from a nucleophile. masterorganicchemistry.com

Computational chemistry software can visualize these orbitals, providing a qualitative understanding of reactivity. youtube.com For example, in Diels-Alder reactions, a common transformation for dienes, the reaction's feasibility and stereochemistry are governed by the symmetry and overlap of the diene's HOMO and the dienophile's LUMO. psu.edumasterorganicchemistry.com Understanding these orbital interactions is essential for predicting reaction outcomes and designing new synthetic routes. psu.edu

Table 1: Computed Electronic Properties of Dienoic Acids Below is a representative table of electronic properties that can be calculated for a dienoic acid like this compound using quantum chemical methods. The values are illustrative and would be determined through specific computational studies.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and susceptibility to electrophilic attack. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and susceptibility to nucleophilic attack. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates the molecule's chemical reactivity and kinetic stability. | 5.3 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.8 D |

| Electron Density Distribution | Describes the probability of finding an electron in a particular region of the molecule; indicates electron-rich and electron-poor areas. | N/A |

Conformational Analysis and Molecular Dynamics Simulations of this compound and Derivatives

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local energy minima) and the energy barriers for conversion between them. This can be achieved through systematic or stochastic searches of the potential energy surface using computational methods.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's flexibility, interactions with its environment (e.g., solvent), and large-scale conformational changes. nih.govyoutube.com These simulations can reveal how the molecule behaves in a realistic environment, such as in a lipid bilayer or in aqueous solution, providing insights that are crucial for understanding its biological function. nih.govdiva-portal.org

For derivatives of this compound, conformational analysis and MD simulations can help to understand how structural modifications affect the molecule's shape, flexibility, and ultimately its activity. This information is invaluable for the rational design of new analogs with improved properties.

Reaction Mechanism Studies of Synthetic Transformations Involving Dienoic Acids

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For synthetic transformations involving dienoic acids, such as cycloadditions, isomerizations, or oxidations, quantum chemical calculations can be used to map out the entire reaction pathway. nih.govmdpi.com This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Molecular dynamics simulations can also be employed to study the time-resolved dynamics of a reaction, providing a more complete picture of the bond-forming and bond-breaking processes. nih.govresearchgate.net This level of mechanistic detail is often difficult to obtain through experimental methods alone and can provide crucial insights for optimizing reaction conditions and developing new synthetic methodologies. For example, studies on [4+2] reactions of dienolates have used molecular dynamics to understand the synchronicity of bond formation. nih.govresearchgate.net

Cheminformatics and QSAR Modeling of Dienoic Acid Structure-Activity Profiles

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.govresearchgate.net In the context of drug discovery, cheminformatics tools can be used to assess the diversity of a compound library, predict ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify promising lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglibretexts.org A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. wikipedia.orgresearchgate.net Once validated, a QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. libretexts.org For dienoic acids, QSAR studies could be used to understand how variations in the carbon chain length, the position and stereochemistry of the double bonds, and the presence of other functional groups affect their biological activity, such as their potential as topoisomerase inhibitors. mdpi.com

Predictive Modeling of Novel this compound Analogs

The ultimate goal of many computational chemistry studies is to guide the design of new molecules with desired properties. Predictive modeling of novel this compound analogs would integrate the insights gained from the previously discussed methods.

The process would typically begin with the development of a validated QSAR model that captures the key structural requirements for a particular biological activity. This model can then be used to virtually screen large libraries of potential analogs, prioritizing those that are predicted to be most active. For the most promising candidates, more detailed computational studies, such as quantum chemical calculations and molecular dynamics simulations, can be performed to further evaluate their properties and predict their behavior. This iterative cycle of design, prediction, and (eventual) synthesis allows for a more efficient and rational approach to the discovery of new therapeutic agents or other functional molecules based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization of 2e Hepta 2,6 Dienoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2E)-hepta-2,6-dienoic acid, both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, importantly, for assigning the stereochemistry of the double bonds.

The 'E' configuration of the double bond at the C2-C3 position is determined by the magnitude of the coupling constant (³J) between the vinyl protons at these positions in the ¹H NMR spectrum. A typical coupling constant for a trans-alkene is in the range of 11-18 Hz, which is significantly larger than that for a cis-alkene (6-15 Hz). libretexts.orgiastate.edu The observation of a coupling constant in the higher end of this range for the protons on the C2-C3 double bond would confirm the (2E) stereochemistry. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for identifying which protons are coupled to each other, aiding in the assignment of complex spectra. longdom.org Natural abundance deuterium (B1214612) (²H) 2D NMR spectroscopy in chiral liquid crystals is another advanced technique that can be used for the detailed stereochemical analysis of unsaturated fatty acids. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (¹H NMR) |

| 1 (COOH) | ~12 | ~172 | br s |

| 2 (=CH) | ~7.1 | ~152 | dt, ³J ≈ 15.6 Hz, ³J ≈ 7.0 Hz |

| 3 (=CH) | ~5.8 | ~121 | dt, ³J ≈ 15.6 Hz, ⁴J ≈ 1.6 Hz |

| 4 (-CH₂-) | ~2.3 | ~32 | m |

| 5 (-CH₂-) | ~2.2 | ~30 | m |

| 6 (=CH) | ~5.8 | ~137 | m |

| 7 (=CH₂) | ~5.0 | ~115 | m |

Note: Predicted values are based on general principles and data for similar compounds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₀O₂. chemspider.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement.

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. While a specific mass spectrum for this compound is not available, the fragmentation of unsaturated carboxylic acids generally involves characteristic losses. whitman.edu Common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and cleavage of the carbon chain. The presence of double bonds influences the fragmentation, often leading to resonance-stabilized carbocations. The mass spectrum of the similar compound (E)-2-heptenal shows characteristic fragmentation that can provide insights into the expected fragmentation of this compound. nist.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ |

| 109 | [M - OH]⁺ |

| 81 | [M - COOH]⁺ |

| Various | Fragments from cleavage of the aliphatic chain |

Note: This table represents a hypothetical fragmentation pattern based on the general behavior of unsaturated carboxylic acids.

Chromatographic Methods for Purity Profiling and Isomer Separation, e.g., Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of fatty acids and their derivatives. hplc.eu

For GC analysis, carboxylic acids are often derivatized, for example, by esterification to their methyl esters, to increase their volatility and improve peak shape. The choice of the stationary phase in the GC column is critical for separating isomers. HPLC is a versatile technique that can be used to separate fatty acids in their free form or as derivatives. aocs.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. jsbms.jp The separation is based on differences in hydrophobicity; however, separating positional and geometrical isomers of unsaturated fatty acids can be challenging and may require specialized columns or mobile phases. edpsciences.org Silver ion chromatography (Ag-HPLC) is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. Chiral chromatography can be employed for the separation of enantiomers if a chiral center is present in the molecule or if chiral derivatizing agents are used. aocs.orgwikipedia.orglibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and the extent of conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of different functional groups. For this compound, the IR spectrum would be expected to show the following key absorptions:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, which is shifted to a lower frequency (around 1700-1680 cm⁻¹) due to conjugation with the C=C double bond.

A C=C stretching band for the conjugated double bond around 1640-1620 cm⁻¹.

A C-O stretching band for the carboxylic acid in the region of 1320-1210 cm⁻¹.

An out-of-plane C-H bending vibration (wag) for the trans-disubstituted double bond around 970-960 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems. The conjugated dienoic acid system in this compound will result in a characteristic UV absorption at a longer wavelength (λ_max) compared to a non-conjugated system. This absorption corresponds to a π → π* electronic transition. The position of the λ_max can be predicted using Woodward-Fieser rules and provides evidence for the conjugated nature of the molecule.

Emerging Analytical Technologies for In Situ and Real-Time Monitoring of Dienoic Acid Reactions

The development of Process Analytical Technology (PAT) has led to the emergence of techniques for the in-situ and real-time monitoring of chemical reactions. mt.comacs.org These methods provide continuous data on reaction progress, enabling better control and optimization of reaction conditions. For reactions involving dienoic acids, such as isomerization, esterification, or polymerization, several emerging analytical technologies are applicable.

In-situ FTIR and Raman Spectroscopy: Both Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time reaction monitoring through the use of fiber-optic probes inserted directly into the reaction vessel. acs.orgfrontiersin.orgaiche.org These techniques can track the disappearance of reactants and the appearance of products by monitoring changes in the vibrational spectra. For example, in an esterification reaction of this compound, one could monitor the decrease in the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch corresponding to the ester product. americanpharmaceuticalreview.com Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. spectroscopyonline.com

Q & A

Q. What are the optimal synthetic routes for (2E)-hepta-2,6-dienoic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of precursors like (2E)-3,7-dimethylocta-2,6-dienoic acid or related intermediates, followed by hydrolysis. For purity validation:

- Use HPLC with a >95% purity threshold (as seen in impurity standards for structurally similar compounds) .

- Confirm structural integrity via NMR (employ predictors for spectral matching) and mass spectrometry (exact mass: 168.2359 g/mol) .

- Cross-reference with databases like PubChem (CID: 5275520) for spectral data .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Follow protocols for carboxylic acids: Use fume hoods to avoid inhalation and wear chemical-resistant gloves (nitrile or neoprene).

- Refer to safety data sheets (SDS) for analogous compounds (e.g., 2,6-dihydroxybenzoic acid), which mandate eye protection and immediate rinsing for spills .

- Store in airtight containers at controlled temperatures to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Predict and compare chemical shifts for the conjugated diene system (δ ~5–6 ppm for vinyl protons) .

- Infrared (IR) spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and conjugated C=O stretches (~1700 cm⁻¹) .

- Gas chromatography-mass spectrometry (GC-MS) : Use for volatile derivatives (e.g., methyl esters) to confirm molecular fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Conduct comparative bioassays under standardized conditions (e.g., pH, temperature) to isolate variables affecting activity .

- Perform meta-analyses of existing literature, prioritizing studies with rigorous experimental controls .

- Engage in collaborative verification with independent labs to replicate results, addressing potential batch-to-batch variability .

Q. What experimental designs are suitable for studying the compound’s role in aroma-active compound biosynthesis?

Methodological Answer:

- Use fermentation models (e.g., kombucha) to track production kinetics via headspace solid-phase microextraction (HS-SPME) paired with GC-MS .

- Apply isotopic labeling (e.g., ¹³C-glucose) to trace metabolic pathways and confirm precursor-product relationships.

- Analyze dose-response relationships using sensory panels to correlate concentration thresholds with perceived aroma profiles .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- Employ density functional theory (DFT) to calculate bond dissociation energies and resonance stabilization in the conjugated diene-carboxylic acid system .

- Validate predictions against experimental thermochemical data (e.g., enthalpy of hydrogenation for analogous bicyclic dienes) .

- Use molecular dynamics simulations to assess solvent interactions and stability under varying pH conditions .

Q. What strategies address discrepancies in reported melting points or solubility data?

Methodological Answer:

- Standardize purification protocols (e.g., recrystallization solvents, gradient sublimation) to minimize polymorphic variations .

- Perform differential scanning calorimetry (DSC) to characterize thermal behavior and identify hydrate/anhydrate forms.

- Cross-validate solubility measurements using shake-flask methods and HPLC quantification under controlled ionic strength .

Data Analysis & Interpretation

Q. How should researchers statistically analyze variability in bioassay results for this compound?

Methodological Answer:

- Apply ANOVA to assess inter-group variability, particularly in dose-response studies .

- Use principal component analysis (PCA) to disentangle confounding factors (e.g., solvent effects, incubation time) .

- Report confidence intervals for IC₅₀ values and validate assays with positive/negative controls .

Q. What frameworks support the integration of conflicting structural or mechanistic data?

Methodological Answer:

- Adopt Bayesian inference to weight evidence from multiple studies based on experimental rigor .

- Build reaction coordinate diagrams to compare proposed mechanisms (e.g., acid-catalyzed isomerization vs. radical pathways) .

- Leverage cheminformatics tools (e.g., PubChem’s structure clustering) to identify analogs with resolved mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.